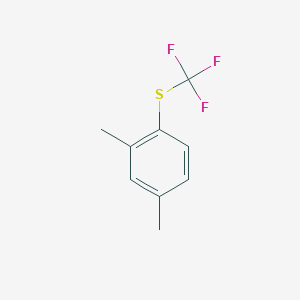

2,4-Dimethyl(trifluoromethylthio)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3S/c1-6-3-4-8(7(2)5-6)13-9(10,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJDBHQFTWQXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethyl Trifluoromethylthio Benzene and Analogous Systems

Direct Trifluoromethylthiolation Strategies

Direct functionalization of C-H bonds on arenes represents the most atom-economical approach to synthesizing molecules like 2,4-Dimethyl(trifluoromethylthio)benzene.

In these methods, an electrophilic source of the "SCF3+" synthon is generated, which then reacts with an electron-rich aromatic substrate through an electrophilic aromatic substitution (SEAr) mechanism.

The electrophilicity of trifluoromethylthiolating reagents can be significantly enhanced by the addition of a Lewis acid. Reagents such as N-(trifluoromethylthio)saccharin have been demonstrated to be effective for the trifluoromethylthiolation of a variety of electron-rich arenes and heterocycles when activated by a Lewis acid catalyst. doi.org

Research has shown that while uncatalyzed reactions with (N-trifluoromethylthio)saccharin can proceed with highly activated substrates, the efficiency is often moderate. doi.org The introduction of a cost-effective Lewis acid like iron(III) chloride (FeCl3) or more active systems like gold(III) chloride (AuCl3) can lead to quantitative conversion under optimized conditions. doi.org For less reactive arenes, a stronger catalytic system, such as a combination of FeCl3 and silver hexafluoroantimonate (AgSbF6), may be required to achieve high yields. doi.orgsnnu.edu.cn This approach has been successfully applied to various substituted benzenes, including those bearing activating methyl and methoxy (B1213986) groups. doi.org A dual catalytic system using iron(III) chloride and a Lewis base like diphenyl selenide (B1212193) has also been developed, allowing for rapid and efficient functionalization of arenes under mild conditions. nih.gov

Below is a table summarizing the conditions for the Lewis acid-catalyzed trifluoromethylthiolation of various activated arenes, which are analogous to the synthesis of this compound from m-xylene (B151644).

Table 1: Lewis Acid-Catalyzed Trifluoromethylthiolation of Activated Arenes

| Substrate | Electrophilic SCF3 Source | Catalytic System | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1,3-Dimethoxybenzene | (N-Trifluoromethylthio)saccharin | FeCl3 (5 mol%) | DCE | 80 | 95 | doi.org |

| 1,3,5-Trimethoxybenzene | (N-Trifluoromethylthio)saccharin | FeCl3 (5 mol%) | DCE | 80 | 96 | doi.org |

| 2,5-Dimethylanisole | (N-Trifluoromethylthio)saccharin | FeCl3/AgSbF6 | DCE | 100 | 81 | doi.org |

| 2-Methylanisole | (N-Trifluoromethylthio)saccharin | FeCl3/Diphenyl Selenide | DCE | 40 | 55 | nih.gov |

The synthesis of this compound from m-xylene (1,3-dimethylbenzene) is governed by the principles of regioselectivity in electrophilic aromatic substitution. The two methyl groups on the benzene (B151609) ring are activating groups, meaning they increase the rate of reaction compared to benzene itself. masterorganicchemistry.com They achieve this by donating electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org

Activating groups are ortho, para-directors. libretexts.org In the case of m-xylene, the substituents are at positions 1 and 3.

The methyl group at C1 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para).

The methyl group at C3 directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).

The positions are therefore activated as follows:

Positions 4 and 6: These positions are activated by both methyl groups (one ortho-directing, one para-directing). They are sterically accessible and electronically enriched, making them the most probable sites for substitution.

Position 2: This position is also activated by both methyl groups (ortho to both). However, it is located between the two methyl groups, resulting in significant steric hindrance which generally disfavors substitution at this site.

Position 5: This position is meta to both methyl groups and is therefore the least electronically activated site.

Consequently, the electrophilic trifluoromethylthiolation of m-xylene is expected to yield primarily the product resulting from substitution at the 4- (or the equivalent 6-) position. This leads to the formation of 1,3-dimethyl-4-(trifluoromethylthio)benzene, which, when named according to IUPAC rules to give the lowest possible locants, is 2,4-Dimethyl-1-(trifluoromethylthio)benzene , the target compound.

An alternative to electrophilic pathways involves the generation of a trifluoromethylthio radical (•SCF3), which then adds to the aromatic ring. These methods have gained prominence due to their often milder conditions and different regioselectivity patterns compared to electrophilic reactions.

The trifluoromethylthio radical is a key intermediate in these synthetic routes. It can be generated from various precursors through different initiation methods. A common and effective precursor is silver trifluoromethanethiolate (AgSCF3), which, in the presence of an oxidant such as potassium persulfate (K2S2O8) or ammonium (B1175870) persulfate ((NH4)2S2O8), generates the •SCF3 radical. beilstein-journals.org This radical can then engage in a cascade of reactions, including addition to unsaturated bonds and cyclizations. beilstein-journals.orgacs.org

Another important source of the •SCF3 radical is N-(trifluoromethylthio)saccharin. Under visible light irradiation, often in the presence of a suitable photoredox catalyst, this reagent can be induced to release the •SCF3 radical, enabling a range of functionalization reactions. nih.gov

To improve the sustainability and cost-effectiveness of synthetic methods, metal-free protocols have been developed. These often rely on photoredox catalysis using organic dyes or visible light to initiate radical processes. For instance, a method for the S-trifluoromethylation of thiols uses the simple organic molecule diacetyl as a photocatalyst in combination with the Langlois reagent (sodium triflinate) as the trifluoromethyl source under blue LED irradiation. mst.edu

Visible-light-induced protocols have been successfully applied to the trifluoromethylthiolation of various unsaturated systems without the need for a metal catalyst. nih.gov In one approach, N-(trifluoromethylthio)saccharin serves as an effective source of the •SCF3 radical under visible light, triggering a domino reaction to form complex heterocyclic structures. nih.gov Similarly, photoredox catalysis using an acridinium (B8443388) ion catalyst has been employed for the trifluoromethylation of toluene (B28343) derivatives, showcasing a metal-free approach to C-H functionalization. acs.org These metal-free radical methods offer a powerful platform for the synthesis of trifluoromethylthiolated arenes like this compound, potentially providing complementary regioselectivity to electrophilic methods.

Radical Trifluoromethylthiolation Methodologies

Transition Metal-Catalyzed Radical Trifluoromethylthiolation

The introduction of a trifluoromethylthio (SCF3) group onto an aromatic ring, such as a dimethylbenzene system, can be effectively achieved through transition metal-catalyzed radical reactions. These methods often involve the generation of a trifluoromethylthio radical (•SCF3), which then adds to the aromatic substrate. Copper and silver catalysts are frequently employed for this purpose, facilitating the transformation under relatively mild conditions.

A common strategy involves the use of silver trifluoromethylthiolate (AgSCF3) as the source of the •SCF3 radical. In processes promoted by an oxidant like persulfate, aryl acetylenes can undergo a radical cascade trifluoromethylthiolation. researchgate.net While this example leads to cyclized products, the underlying principle of generating the •SCF3 radical via a metal-based reagent is broadly applicable to the direct trifluoromethylthiolation of arenes. For a direct C-H trifluoromethylthiolation of a dimethylbenzene, a typical reaction would involve the aromatic substrate, a transition metal catalyst, an appropriate SCF3 source, and an oxidant. The development of such reactions is a key area of interest due to the prevalence of the trifluoromethylthio moiety in pharmaceuticals and agrochemicals. nih.govdntb.gov.ua

| Catalyst/Promoter | SCF3 Source | Substrate Type | Reaction Type |

| Persulfate | AgSCF3 | Aryl Acetylenes | Radical Cascade/Cyclization |

| Copper | CF3SiMe3 / S8 | Arenes | Oxidative Thiolation |

| Silver | AgSCF3 | Dienes | Radical Cascade/Cyclization |

Nucleophilic Trifluoromethylthiolation via Aryne Intermediates

Aryne chemistry provides a powerful method for the synthesis of highly substituted aromatic compounds. The generation of a reactive aryne intermediate from a dimethylbenzene derivative allows for subsequent trapping with a nucleophile, such as a trifluoromethylthiolate anion (CF3S⁻), to form the desired product. This approach enables the formation of vicinal difunctionalized arenes that can serve as versatile building blocks in organic synthesis. researchgate.netsioc.ac.cn

The process typically begins with a suitably substituted dimethylbenzene, for example, a 1-halo-2-(trimethylsilyl)dimethylbenzene or a 1,2-dihalo-dimethylbenzene. Treatment with a strong base or a fluoride (B91410) source generates the highly strained aryne intermediate. This intermediate is then immediately intercepted by a nucleophilic trifluoromethylthiolating agent. Reagents capable of delivering the CF3S⁻ anion, sometimes generated in situ, are crucial for this step. academie-sciences.fr The reaction's regioselectivity is governed by the substitution pattern of the aryne precursor. This methodology is particularly valuable for creating specific substitution patterns that are difficult to achieve through other means. researchgate.netsioc.ac.cn

Synthesis through Functional Group Interconversion on Dimethylbenzene Scaffolds

Precursor Compounds with Sulfonyl or Halogen Functionalities

An alternative to direct C-H functionalization is the synthesis of this compound from precursor molecules where the dimethylbenzene core is already functionalized with a suitable leaving group, such as a halogen or a sulfonyl derivative. This approach relies on well-established substitution reactions.

Halogenated dimethylbenzenes, such as 1-iodo-2,4-dimethylbenzene, are common precursors. epo.org These compounds can participate in coupling reactions, often catalyzed by transition metals like palladium or copper, with a trifluoromethylthiolating reagent. epo.orggoogle.com Another key class of precursors is dimethylbenzene sulfonyl derivatives. For instance, 2,4-dimethylbenzenesulfonyl chloride can be synthesized by reacting m-xylene with chlorosulfonic acid. google.com While the direct conversion of a sulfonyl chloride to a trifluoromethylthio ether is less common, it could potentially be achieved through reduction to the corresponding thiol followed by trifluoromethylation. More directly, the related 2,4-dimethylbenzenethiol (B47642) is a primary precursor, which can be reacted with an electrophilic trifluoromethyl source to yield the final product. epo.orggoogle.com

| Precursor Compound | Reagent Type for Conversion | Potential Product |

| 1-Iodo-2,4-dimethylbenzene | Nucleophilic SCF3 source (e.g., CuSCF3) | This compound |

| 2,4-Dimethylbenzenethiol | Electrophilic CF3 source | This compound |

| 2,4-Dimethylbenzenesulfonyl Chloride | Reduction, then trifluoromethylation | This compound |

Multi-Step Synthetic Sequences for Tailored Substitution Patterns

Complex organic molecules often require multi-step synthetic sequences to achieve precise substitution patterns. The synthesis of derivatives containing the 2,4-dimethyl(trifluoromethylthio)phenyl moiety, such as the pharmaceutical agent vortioxetine, provides well-documented examples of such sequences. epo.orggoogle.com

One common route starts with 2,4-dimethylbenzenethiol, which is coupled with a functionalized aryl halide, like 2-bromoiodobenzene, using a palladium catalyst and a phosphine (B1218219) ligand. google.com This forms a (2,4-dimethylphenyl) (2-bromophenyl)sulfane intermediate, which can then undergo further reactions. epo.orggoogle.com An alternative pathway involves the Sandmeyer reaction, where an aniline (B41778) derivative, such as 2-((2,4-dimethylphenyl)thio)aniline, is converted into an aryl iodide. This iodide, (2,4-dimethylphenyl)(2-iodophenyl)sulfane, is then a versatile intermediate for subsequent coupling reactions. epo.org These multi-step approaches, while longer, offer high control over the final structure and allow for the introduction of various functional groups. The synthesis of ibuprofen (B1674241) from p-xylene (B151628), although leading to a different final product, similarly demonstrates the power of sequential C-H functionalization on a dimethylbenzene scaffold to build molecular complexity in a controlled manner. nih.govsci-hub.se

Advanced Synthetic Techniques

Mechanochemical Approaches in Trifluoromethylation

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient reactions. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical transformations, represents a significant step in this direction. Solid-state radical C-H trifluoromethylation of aromatic compounds has been successfully developed using these techniques. nih.gov

In this approach, piezoelectric materials like barium titanate (BaTiO3) or quartz (SiO2) are milled together with a trifluoromethyl source (e.g., Umemoto's or Togni's reagent) and the aromatic substrate. The mechanical stress on the piezoelectric materials generates an electrical potential, which facilitates the formation of trifluoromethyl radicals. These radicals then proceed to functionalize the C-H bonds of the aromatic compound. nih.gov This method avoids the use of bulk solvents, often leading to cleaner reactions and simpler purification. While demonstrated for C-H trifluoromethylation, the principles of mechanoredox catalysis could foreseeably be extended to trifluoromethylthiolation, offering a greener alternative to traditional solution-based methods. nih.gov

Continuous Flow Reaction Systems for Enhanced Efficiency

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. The enhanced heat and mass transfer in microreactors can significantly accelerate reaction rates and suppress the formation of byproducts. mdpi.comyoutube.com These systems are particularly advantageous for reactions involving hazardous reagents or unstable intermediates, as these can be generated and consumed in situ in small, controlled volumes.

A notable analogous system is the photocatalytic trifluoromethylation of thiols, which has been successfully demonstrated in a continuous microflow setup. This method highlights the potential for forming the S-CF₃ bond under mild and efficient conditions. In one study, a combination of a commercially available ruthenium-based photocatalyst (Ru(bpy)₃Cl₂) and visible light was used for the direct trifluoromethylation of a range of thiols with trifluoromethyl iodide (CF₃I) gas. researchgate.net

The transition from batch to a continuous microflow process resulted in a significant enhancement of the reaction. The improved gas-liquid mass transfer and better light penetration in the microreactor led to a 15-fold increase in the production rate. researchgate.net Furthermore, the efficiency of the flow process allowed for a reduction in the amount of the trifluoromethylating agent required to achieve full conversion. researchgate.net

| Substrate | Product | Yield (%) | Residence Time (min) | Throughput (mmol/min) |

|---|---|---|---|---|

| Thiophenol | Phenyl(trifluoromethyl)sulfane | 95 | 20 | 0.025 |

| 4-Methylthiophenol | (4-Methylphenyl)(trifluoromethyl)sulfane | 98 | 20 | 0.025 |

| 4-Methoxythiophenol | (4-Methoxyphenyl)(trifluoromethyl)sulfane | 92 | 20 | 0.025 |

| 4-Chlorothiophenol | (4-Chlorophenyl)(trifluoromethyl)sulfane | 85 | 20 | 0.025 |

Further insight into the application of continuous flow technology for the functionalization of xylene isomers can be drawn from studies on their nitration. An efficient continuous-flow nitration of o-xylene (B151617) and p-xylene has been demonstrated on a pilot scale. mdpi.comnih.gov This process showcases the ability to handle highly exothermic reactions safely while achieving high throughput and product quality.

In this process, the effects of various parameters, including temperature, the ratio of sulfuric acid to nitric acid, sulfuric acid concentration, and residence time, were optimized to achieve high yields. Under optimal conditions, the nitration of o-xylene reached a yield of 94.1% with a throughput of 800 g/h. mdpi.com A significant advantage of the continuous flow process was the reduction of phenolic impurities from 2% in the batch process to 0.1%, which simplified the downstream processing. mdpi.com The methodology was also successfully applied to the nitration of p-xylene, toluene, and chlorobenzene (B131634) with good yields. mdpi.comnih.gov

| Substrate | Product(s) | Yield (%) | Temperature (°C) | Residence Time |

|---|---|---|---|---|

| o-Xylene | 3-Nitro-o-xylene and 4-Nitro-o-xylene | 94.1 | 100 | Not specified |

| p-Xylene | 2-Nitro-p-xylene | 95.2 | 90 | Not specified |

| Toluene | 2-Nitrotoluene and 4-Nitrotoluene | 98.5 | 60 | Not specified |

| Chlorobenzene | 1-Chloro-2-nitrobenzene and 1-Chloro-4-nitrobenzene | 99.1 | 80 | Not specified |

These examples of analogous systems underscore the potential for developing a continuous flow synthesis of this compound. Such a process would likely involve the reaction of a suitable 2,4-dimethylbenzene derivative with a trifluoromethylthiolating agent within a microreactor, potentially under photocatalytic or other advanced activation conditions, to achieve a safe, efficient, and scalable synthesis.

Reaction Pathways and Mechanistic Investigations of 2,4 Dimethyl Trifluoromethylthio Benzene Analogues

Mechanistic Studies of Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the functionalization of benzene (B151609) derivatives. For analogues of 2,4-dimethyl(trifluoromethylthio)benzene, the interplay between the electron-donating methyl groups and the electron-withdrawing trifluoromethylthio group dictates the mechanism and outcome of these reactions.

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding through the attack of an electrophile on the electron-rich benzene ring. uomustansiriyah.edu.iqresearchgate.net The reaction mechanism generally involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

The rate and regioselectivity of EAS are highly dependent on the nature of the substituents already present on the aromatic ring. researchgate.netlibretexts.org Activating groups increase the reaction rate compared to benzene, while deactivating groups slow it down. libretexts.org

The reactivity and regioselectivity of EAS on this compound analogues are determined by the combined electronic effects of the two methyl (-CH₃) groups and the trifluoromethylthio (-SCF₃) group.

Methyl Groups (-CH₃): As alkyl groups, methyl substituents are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. youtube.com They are classified as activating groups and are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglibretexts.org In this compound, the methyl groups are at positions 2 and 4.

Trifluoromethylthio Group (-SCF₃): The -SCF₃ group is characterized by its strong electron-withdrawing nature. researchgate.netmdpi.comresearchgate.net This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect transmitted through the sulfur atom to the aromatic ring. nih.gov Consequently, the -SCF₃ group deactivates the aromatic ring towards electrophilic attack, making the reaction slower than that of benzene. youtube.com Electron-withdrawing groups without lone pairs adjacent to the ring are typically meta-directors. libretexts.org

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| Methyl (-CH₃) | Electron-donating (Inductive, Hyperconjugation) | Activating | Ortho, Para |

| Trifluoromethylthio (-SCF₃) | Strongly Electron-withdrawing (Inductive) | Deactivating | Meta |

The regioselectivity of an EAS reaction is determined by the stability of the intermediate benzenonium cation (arenium ion). researchgate.netlibretexts.org When an electrophile attacks the aromatic ring, it forms a carbocation that is stabilized by resonance. The positive charge is delocalized across the ortho and para positions relative to the point of attack.

In the case of a substituted benzene, the substituent can either stabilize or destabilize the positive charge of the benzenonium ion.

Electron-donating groups (like -CH₃) stabilize the benzenonium ion, particularly when the positive charge is on the carbon atom to which they are attached. This is why they are ortho, para-directors, as attack at these positions leads to a more stable cationic intermediate. youtube.com

Electron-withdrawing groups (like -SCF₃) destabilize the benzenonium ion, especially when the positive charge is on the carbon bearing the substituent. nih.govlibretexts.org This is why they are meta-directors; attack at the meta position prevents the positive charge from being placed on the carbon atom attached to the deactivating group. youtube.com

For an analogue like 1-(Trifluoromethylthio)-2,4-dimethylbenzene, electrophilic attack at the C-3 or C-5 positions would result in a benzenonium intermediate where the positive charge is favorably stabilized by the adjacent methyl groups and avoids being placed on the carbon atom bonded to the destabilizing -SCF₃ group. Mechanistic studies on related compounds using low-temperature NMR spectroscopy have provided evidence for the involvement of such cationic intermediates, sometimes as highly reactive dicationic superelectrophiles in the presence of superacids. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS or SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups on the ring, as they make the ring electron-deficient and able to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.orgnih.gov

The reaction typically proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. masterorganicchemistry.com

For NAS to occur on an analogue of this compound, two conditions must be met:

A good leaving group (e.g., a halide) must be present on the ring.

The ring must be sufficiently activated by electron-withdrawing groups.

The -SCF₃ group is a potent electron-withdrawing group, which activates the ring for nucleophilic attack. researchgate.net This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge of the Meisenheimer complex onto the substituent. masterorganicchemistry.comlibretexts.org The presence of electron-donating methyl groups, however, would counteract this effect, deactivating the ring towards nucleophilic attack. Therefore, the viability of NAS on these specific analogues would depend on the balance of these electronic effects and the position of the leaving group relative to the substituents.

| Substituent | Influence on NAS Reactivity | Reason |

|---|---|---|

| Trifluoromethylthio (-SCF₃) | Activating | Stabilizes the negative charge of the Meisenheimer intermediate. libretexts.org |

| Methyl (-CH₃) | Deactivating | Destabilizes the negative charge of the Meisenheimer intermediate. |

Radical Reaction Mechanisms involving the -SCF₃ Group

The trifluoromethylthio group can also participate in reactions that proceed via radical mechanisms. These reactions often involve the formation of a trifluoromethylthio radical (•SCF₃), which can then engage in various transformations. nih.gov Such radical processes can be initiated by heat, light (photoredox catalysis), or radical initiators. researchgate.netnih.gov

Single Electron Transfer (SET) Processes

Single-electron transfer (SET) is a fundamental step in many radical reactions, involving the transfer of a single electron from a donor molecule to an acceptor molecule. numberanalytics.comlibretexts.org This process generates radical ions, which are highly reactive intermediates. numberanalytics.comnih.gov In the context of trifluoromethylthiolation, SET processes can be a key step in generating the active trifluoromethylthio radical (•SCF₃) or a related reactive species.

The mechanism often involves a photocatalyst or a transition metal that can be excited to a state where it can act as a potent single-electron oxidant or reductant. sigmaaldrich.com For example, a photoredox catalyst, upon absorbing visible light, can facilitate the transfer of an electron from a suitable donor to a trifluoromethylthiolating agent or vice-versa, leading to the formation of the •SCF₃ radical. This radical can then add to unsaturated systems like alkenes or alkynes or participate in the substitution of arene diazonium salts. researchgate.netnih.gov

A plausible SET-initiated pathway involving an aryl trifluoromethyl sulfide (B99878) could be:

Initiation: An electron is transferred from a donor (or to an acceptor) to the aryl trifluoromethyl sulfide, forming a radical ion.

Fragmentation: The radical ion fragments to generate a trifluoromethylthio radical (•SCF₃) and other products.

Propagation/Termination: The •SCF₃ radical reacts with a substrate, propagating a radical chain reaction, or combines with another radical to terminate the reaction.

These SET processes provide a mild and efficient alternative to traditional methods for incorporating the -SCF₃ group into organic molecules. nih.govsigmaaldrich.com

This article explores specific reaction pathways, chemical stability, and transformations related to this compound and its analogues. The content is based on documented research findings in organic chemistry.

Radical Addition and Subsequent Pathways

The synthesis of aryl trifluoromethyl thioethers often involves radical pathways. The trifluoromethyl (CF3) radical is electrophilic and highly reactive. wikipedia.org Radical-mediated additions to unsaturated systems, such as alkenes and alkynes, are a primary method for constructing molecules containing the trifluoromethylthio (SCF3) group. nih.govrsc.org

One common pathway involves the generation of a trifluoromethyl radical from a suitable precursor. acs.orgnih.gov This radical can then add to an alkene or alkyne, creating a new carbon-centered radical. nih.gov This intermediate is subsequently trapped to form the final product. For instance, the addition of a CF3 radical to an alkyne generates a vinyl radical, which can then be trapped by a trifluoromethyl transfer agent to yield a tetra-substituted alkene. nih.gov

Mechanistic studies propose that these reactions often proceed via a radical chain mechanism. nih.gov For example, in reactions involving aryl alkyl alkynes, a sulfonyl radical can add across the triple bond to form a vinyl radical, which is then trapped to create the C-CF3 bond. nih.gov The generation of sulfonyl radicals can be initiated by the addition of a CF3 radical to an allylsulfonic acid derivative, followed by β-fragmentation. nih.govrsc.org Visible-light-driven, metal-free protocols have also been developed, using precursors like arylazo sulfones to generate aryl radicals, which then react with a trifluoromethylthiolating agent. acs.org

The table below summarizes a representative radical reaction.

Table 1: Radical-Mediated Vicinal Addition to Aryl Alkyl AlkynesCompound Index

Table 3: List of Mentioned Compounds

Reactivity and Transformations of Methyl Substituents on the Aromatic Ring

Selective Halogenation of Alkyl Side Chains

The selective halogenation of alkyl side chains on an aromatic ring, known as benzylic halogenation, is a cornerstone of synthetic organic chemistry. This reaction allows for the introduction of a halogen atom (typically chlorine or bromine) specifically at the benzylic position—the carbon atom directly attached to the aromatic nucleus. libretexts.org This transformation is particularly valuable as the resulting benzylic halides are versatile intermediates for further functionalization. gla.ac.uk For analogues such as this compound, this process targets the methyl groups at the C-2 and C-4 positions.

The reaction proceeds via a free-radical chain mechanism, which is distinct from the electrophilic substitution that occurs on the aromatic ring itself. byjus.com This mechanism is typically initiated by ultraviolet (UV) light, heat, or the addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org The entire process can be broken down into three fundamental stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of the halogenating agent's weakest bond to form two radical species. For instance, UV light can split a bromine molecule (Br₂) into two bromine radicals (Br•). libretexts.org

Propagation: A bromine radical then abstracts a hydrogen atom from one of the benzylic methyl groups of the substrate. This step is rate-determining and forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is more stable than a simple alkyl radical because the unpaired electron can be delocalized into the π-system of the benzene ring. chemistrysteps.com The newly formed benzylic radical then reacts with another molecule of the halogenating agent (e.g., Br₂) to yield the brominated product and a new bromine radical, which continues the chain reaction. onlineorganicchemistrytutor.com

Termination: The chain reaction concludes when two radical species combine, removing the reactive intermediates from the cycle.

A common and highly effective reagent for selective benzylic bromination is N-Bromosuccinimide (NBS). organic-chemistry.org In what is known as the Wohl-Ziegler reaction, NBS, when used in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator, provides a low, constant concentration of bromine radicals. wikipedia.org This controlled concentration is crucial for minimizing side reactions, such as electrophilic addition to the aromatic ring. chemistrysteps.com For chlorination, N-Chlorosuccinimide (NCS) is used under similar conditions.

In the specific case of this compound, the regioselectivity of halogenation between the C-2 and C-4 methyl groups is influenced by the electronic properties of the trifluoromethylthio (-SCF₃) substituent. The -SCF₃ group is strongly electron-withdrawing, which destabilizes the formation of the adjacent benzylic radical intermediate. This deactivation effect generally slows the rate of halogenation compared to unsubstituted or electron-rich xylenes. The stability of the two possible benzylic radicals (one at C-2 and one at C-4) will dictate the primary site of halogenation. Generally, bromination is significantly more selective than chlorination, making it the preferred method when a specific isomer is desired. masterorganicchemistry.com

The following table provides representative conditions for benzylic bromination, illustrating how different initiators and conditions can be applied to achieve this transformation in substituted aromatic compounds.

| Substrate Analogue | Reagent | Initiator/Conditions | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone | NBS | AIBN (thermal) | Chlorobenzene (B131634) | 6-(bromomethyl)-2,7-dimethyl-N(3)-pivaloyloxymethylquinazolinone | 47 | gla.ac.uk |

| 2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone | NBS | Photo-initiated (light) | Dichloromethane | 6-(bromomethyl)-2,7-dimethyl-N(3)-pivaloyloxymethylquinazolinone | 80 | gla.ac.uk |

| Generic Alkylbenzene | NBS | FeBr₂ (1 mol%) | 1,2-Dichloroethane | Benzylic Bromide | Up to 92 | sdu.edu.cn |

The research findings indicate that reaction conditions play a critical role in optimizing the yield and selectivity of benzylic halogenation. For instance, in the study of a complex quinazolinone analogue, switching from a thermal initiator (AIBN) to photo-initiation significantly improved the yield of the desired monobrominated product from 47% to 80%. gla.ac.ukgla.ac.uk More recent developments have introduced iron catalysis as a mild and highly efficient method for benzylic C-H bromination, which is scalable and demonstrates broad functional group tolerance. sdu.edu.cn

| Factor | Observation | Impact on Reaction |

|---|---|---|

| Reagent Selectivity | Bromination (using NBS) is generally more selective than chlorination (using NCS). masterorganicchemistry.com | Allows for greater control in molecules with multiple potential reaction sites, favoring the most stable radical intermediate. |

| Initiation Method | Photo-initiation can provide higher yields and selectivity compared to thermal initiation with AIBN. gla.ac.ukgla.ac.uk | Offers a milder reaction pathway that can minimize side products and decomposition of sensitive substrates. |

| Catalysis | Iron(II) bromide (FeBr₂) can effectively catalyze benzylic bromination with NBS under mild conditions. sdu.edu.cn | Provides a practical, low-cost, and scalable method suitable for complex molecules and late-stage functionalization. |

| Substituent Effects | Electron-withdrawing groups (like -SCF₃) on the aromatic ring destabilize the benzylic radical intermediate. | Decreases the overall reaction rate compared to electron-rich or unsubstituted analogues. Regioselectivity is determined by the relative destabilization at each benzylic position. |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Crystalline State Structure Determination

A search of the Cambridge Structural Database (CSD) and broader scientific literature did not yield any results for the single-crystal X-ray diffraction of 2,4-Dimethyl(trifluoromethylthio)benzene. Therefore, its crystalline solid-state structure has not been experimentally determined.

Were the compound a crystalline solid, X-ray crystallography would provide definitive insights into its three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule. Key parameters that could be elucidated include:

The geometry of the benzene (B151609) ring and the planarity distortions induced by the substituents.

The precise bond lengths of C-S, S-CF3, and C-CH3 bonds.

The conformation of the trifluoromethylthio (-SCF3) group relative to the aromatic ring, including the C(aryl)-S-C(F3)-F torsion angles.

Intermolecular interactions in the crystal lattice, such as π-stacking or other non-covalent forces, which dictate the crystal packing arrangement.

Without experimental data, no data table for crystallographic parameters can be presented.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. While NMR data for related compounds are available, specific spectra for this compound are not found in the reviewed literature. The following sections describe the expected features in its ¹H, ¹³C, and ¹⁹F NMR spectra based on its chemical structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would theoretically appear as three separate signals.

Aromatic Region (δ ≈ 7.0-7.6 ppm): The aromatic region would feature signals for the protons at positions 3, 5, and 6 of the benzene ring. The proton at C-3 would likely appear as a doublet, coupled to the proton at C-5. The proton at C-5 would be a doublet of doublets, coupled to both the C-3 and C-6 protons. The proton at C-6 would likely be a singlet or a finely split signal due to long-range coupling. The electron-withdrawing nature of the -SCF3 group would influence the chemical shifts of these protons.

Aliphatic Region (δ ≈ 2.2-2.5 ppm): Two distinct singlets would be expected in the aliphatic region, corresponding to the two methyl groups (at C-2 and C-4). docbrown.info Because they are in different electronic environments, their chemical shifts would likely be slightly different.

No experimental ¹H NMR data for this compound was located, thus a data table cannot be provided.

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, eight distinct signals would be anticipated in a proton-decoupled spectrum, corresponding to the six aromatic carbons and the two methyl carbons.

Aromatic Carbons (δ ≈ 120-145 ppm): Six signals would appear for the benzene ring carbons. The carbons directly attached to the substituents (C-1, C-2, C-4) would have distinct chemical shifts from the carbons bearing hydrogen atoms (C-3, C-5, C-6). The carbon attached to the -SCF3 group (C-1) would likely show a quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). rsc.org

Aliphatic Carbons (δ ≈ 20-22 ppm): Two separate signals would be expected for the two non-equivalent methyl carbons. docbrown.info

Trifluoromethyl Carbon (δ ≈ 125-135 ppm): The carbon of the -CF3 group itself would appear as a prominent quartet with a large coupling constant (¹JCF) due to the one-bond coupling to the three fluorine atoms. rsc.org

As no experimental ¹³C NMR data has been published for this specific compound, a data table of chemical shifts is not available.

¹⁹F NMR is highly sensitive for the analysis of fluorine-containing compounds. rsc.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Chemical Shift: The chemical shift for a -SCF3 group attached to a benzene ring typically appears in the range of δ -40 to -45 ppm (relative to CFCl₃). rsc.org The electronic effects of the two methyl groups on the ring would slightly influence the precise chemical shift.

Multiplicity: In a proton-decoupled spectrum, this signal would appear as a singlet. In a proton-coupled spectrum, this singlet might show very fine splitting due to long-range coupling (e.g., five-bond coupling, ⁵JHF) with the ortho-protons on the benzene ring, though this may not always be resolved.

A literature search did not yield any experimental ¹⁹F NMR data for this compound, precluding the creation of a data table.

Gas Electron Diffraction (GED) for Gas-Phase Conformational Analysis

No gas electron diffraction (GED) studies for this compound have been reported in the scientific literature. This technique is used to determine the geometric structure and conformational preferences of molecules in the gas phase.

If a GED study were performed, it would provide crucial information about the molecule's geometry, free from intermolecular forces present in the crystalline state. Key findings would include the determination of the preferred rotational conformation of the -SCF3 group relative to the plane of the dimethyl-substituted benzene ring. Studies on the related (trifluoromethyl)thiobenzene have shown that the -SCF3 group prefers a conformation where the C-S bond is perpendicular to the plane of the benzene ring. researchgate.net A GED analysis would confirm if the additional steric hindrance from the methyl groups in this compound alters this preference.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

A thorough search of spectral databases (including the NIST Chemistry WebBook) and the broader literature did not uncover any published infrared (IR) or Raman spectra for this compound. These techniques provide a "fingerprint" of a molecule based on its vibrational modes.

If the spectra were available, the following characteristic absorption bands would be expected:

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. docbrown.infodocbrown.info

C=C Stretching: Aromatic ring stretching modes would be present in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong, characteristic absorption bands for the C-F stretching vibrations of the -CF3 group would be prominent in the region of approximately 1100-1200 cm⁻¹.

C-S Stretching: The C-S stretching vibration typically gives rise to a weaker absorption in the 600-800 cm⁻¹ range.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-S bond, which often show stronger signals in Raman spectra. nih.gov Without experimental spectra, a data table of vibrational frequencies cannot be compiled.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of "this compound". This method provides crucial information regarding the compound's molecular weight and offers insights into its structural composition through the analysis of its fragmentation patterns under electron ionization.

The molecular ion peak (M⁺) in the mass spectrum of "this compound" corresponds to the exact mass of the molecule. This peak is fundamental for confirming the compound's molecular formula, C₉H₉F₃S. The presence of a prominent molecular ion peak is a characteristic feature for many aromatic compounds due to the stability of the benzene ring. libretexts.org

Upon ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged species. The pattern of these fragments is distinctive to the molecule's structure. For aromatic compounds, fragmentation often involves the cleavage of bonds at the benzylic position. youtube.com In the case of "this compound", the fragmentation is influenced by the dimethyl-substituted benzene ring and the trifluoromethylthio group.

Detailed analysis of the mass spectrum would reveal characteristic fragmentation pathways. Key fragments are anticipated to arise from the loss of the trifluoromethyl group (•CF₃), a methyl radical (•CH₃), and cleavage of the C-S bond. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the fragment ions. libretexts.org For instance, the loss of a methyl group can lead to the formation of a stable benzylic cation, which may rearrange to a tropylium-like ion. youtube.com

The fragmentation of the trifluoromethylthio group is also a critical diagnostic feature. The loss of a CF₃ radical from the parent molecule is a common fragmentation pathway for compounds containing this moiety. Further fragmentation could involve the loss of sulfur or other small neutral molecules.

The precise masses of the molecular ion and its fragments can be determined using high-resolution mass spectrometry (HRMS), which allows for the unambiguous confirmation of the elemental composition of each ion. acs.org

Table 1: Predicted Molecular Ion Data for this compound

| Ion | Formula | Calculated m/z |

| Molecular Ion [M]⁺ | [C₉H₉F₃S]⁺ | 206.04 |

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Fragment Lost |

| 191 | [M - CH₃]⁺ |

| 137 | [M - CF₃]⁺ |

| 122 | [M - CF₃ - CH₃]⁺ |

| 105 | [C₈H₉]⁺ (Dimethylphenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 69 | [CF₃]⁺ |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Despite its prevalence, no specific DFT studies have been published for 2,4-Dimethyl(trifluoromethylthio)benzene.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and electron conductivity.

A Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution of a molecule and predict how it will interact with other species. It identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

A comprehensive search of scientific databases yielded no published data regarding the HOMO-LUMO energies, the HOMO-LUMO gap, or the Molecular Electrostatic Potential (MEP) map specifically for this compound.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the conformational landscape and the energy barriers for rotation around single bonds (torsional potentials) is essential for predicting the molecule's preferred shape and its dynamic behavior. While methods for such analyses are well-established, specific studies detailing the conformational landscapes or torsional potentials of this compound have not been found.

DFT calculations are frequently employed to model chemical reactions, map out reaction pathways, and identify the structure and energy of transition states. This analysis is fundamental to understanding reaction kinetics and mechanisms. There are currently no published studies in the scientific literature that elucidate reaction mechanisms or perform transition state analysis involving this compound using DFT or any other method.

Ab Initio and Other Quantum Chemical Methods (e.g., MP2, QCISD)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These "from first principles" methods, such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction (QCISD), often provide higher accuracy than DFT for certain systems, albeit at a greater computational expense. A thorough literature search indicates that no studies utilizing ab initio methods like MP2 or QCISD have been reported for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption wavelengths (UV-Vis). These theoretical spectra can be compared with experimental results to confirm molecular structures and assign spectral features. No computational predictions of spectroscopic parameters for this compound are available in the current body of scientific literature.

Computational Prediction of Molecular Stability

The thermodynamic stability of a molecule can be assessed computationally by calculating its total energy. These calculations can help determine whether a molecule is likely to be stable under certain conditions. While general principles suggest that this compound is a stable molecule, there are no specific computational studies that have formally calculated or predicted its molecular stability.

Research on Derivatives and Analogues of 2,4 Dimethyl Trifluoromethylthio Benzene

Synthesis and Reactivity of Structurally Related (Trifluoromethylthio)benzenes

The synthesis of (trifluoromethylthio)benzenes can be achieved through several methods, primarily involving the introduction of the SCF3 group onto a benzene (B151609) ring. One common approach is the trifluoromethylthiolation of phenols. For instance, the reaction of phenols with N-(trifluoromethylthio)phthalimide in the presence of a promoter like boron trifluoride etherate or triflic acid allows for direct and highly regioselective trifluoromethylthiolation. rsc.org In the case of substituted phenols, the reaction typically favors para-functionalization. For example, 2-methoxy-4-methylphenol (B1669609) yields the 6-SCF3 analogue as the sole product. rsc.org

Another synthetic route involves the reaction of aryl halides with a trifluoromethylthiolating agent. While not specifically detailed for 2,4-dimethyl(trifluoromethylthio)benzene, the general principle involves the coupling of an aromatic halide with a source of the CF3S group. wikipedia.org The reactivity of the resulting (trifluoromethylthio)benzene is significantly influenced by the strong electron-withdrawing nature of the SCF3 group. This deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions less favorable compared to unsubstituted benzene. libretexts.orgyoutube.com The deactivating effect is due to the inductive electron withdrawal by the highly electronegative fluorine atoms. libretexts.orgyoutube.com

The reactivity of the trifluoromethylthio group itself is also a subject of study. The sulfur atom can be oxidized to form sulfoxide (B87167) or sulfone functionalities, which can further modulate the electronic properties of the molecule. researchgate.net Additionally, the C-S bond can be cleaved under certain reductive conditions.

A summary of reagents used for electrophilic trifluoromethylthiolation is presented below:

| Reagent Family | Example Reagent | Reactivity Characteristics | Reference |

| N-(Trifluoromethylthio)amides | N-(Trifluoromethylthio)phthalimide | Requires activation with a Lewis or Brønsted acid for reaction with phenols. | rsc.org |

| (Trifluoromethyl)dibenzochalcogenium salts | S-(Trifluoromethyl)dibenzothiophenium triflate | Reactivity increases with nitro-substitution on the benzene rings of the reagent. | beilstein-journals.org |

| Sulfonated (Trifluoromethyl)dibenzochalcogenium salts | Sulfonated S-(Trifluoromethyl)dibenzothiophenium salts | Allows for easier separation of by-products after the trifluoromethylthiolation reaction. | beilstein-journals.org |

Comparative Studies with Difluoromethylthio and Monofluoromethylthio Analogues

The electronic properties also change with the number of fluorine atoms. The difluoromethyl group (CF2H) is recognized as a lipophilic hydrogen bond donor, a characteristic not present in the CF3 group. cas.cn This difference in potential intermolecular interactions can have significant implications for the biological activity and material properties of the corresponding thio-analogues.

The synthesis of difluoromethylthio and monofluoromethylthio arenes also presents unique challenges and requires specific reagents and methodologies. For instance, the introduction of the CF2H group can be achieved through nucleophilic difluoromethylation using reagents like (difluoromethyl)trimethylsilane, although this method can have limitations with certain substrates. cas.cn

Investigation of Trifluoromethyl and Trifluoromethoxy Analogues for Structure-Reactivity Relationships

To understand the role of the sulfur atom in this compound, it is instructive to compare its properties with those of its trifluoromethyl (CF3) and trifluoromethoxy (OCF3) analogues. These groups, while all containing the trifluoromethyl moiety, exhibit distinct electronic and steric effects.

The trifluoromethyl (CF3) group is a strong electron-withdrawing group primarily through an inductive effect. youtube.com It is significantly more deactivating towards electrophilic aromatic substitution than a methyl group and directs incoming electrophiles to the meta position. youtube.comchegg.com In contrast, the trifluoromethoxy (OCF3) group , while also electron-withdrawing, possesses a lone pair of electrons on the oxygen atom that can participate in resonance. This results in it being a deactivating group but an ortho-, para-director for electrophilic aromatic substitution. beilstein-journals.orgnih.gov The trifluoromethylthio (SCF3) group is also electron-withdrawing and deactivating.

The lipophilicity of these groups also varies. The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group. beilstein-journals.orgmdpi.com The SCF3 group is also known for its high lipophilicity, which is a key property in the design of bioactive molecules. researchgate.net

A comparison of the properties of these key functional groups is outlined in the table below:

| Functional Group | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Key Properties |

| -CF3 | Strong electron-withdrawing (inductive) | Meta-directing | High electronegativity, metabolic stability. mdpi.commdpi.com |

| -OCF3 | Electron-withdrawing (inductive and resonance) | Ortho-, para-directing | High lipophilicity, metabolic stability. beilstein-journals.orgmdpi.com |

| -SCF3 | Electron-withdrawing | Deactivating | High lipophilicity, potential for oxidation at sulfur. researchgate.netresearchgate.net |

Structure-reactivity relationships are also evident in the context of C-F bond activation. While the C-F bonds in a CF3 group are generally strong, methods have been developed for the selective C-F functionalization of trifluoromethylarenes, proceeding through radical anion intermediates to form difluoroalkyl aromatics. nih.gov

Functionalization of Peripheral Positions on the Aromatic Ring

The functionalization of the aromatic ring of this compound at positions other than those bearing the methyl and trifluoromethylthio groups is an important strategy for creating a diverse range of derivatives. Given that the SCF3 group is deactivating, electrophilic substitution reactions are expected to be challenging. libretexts.orgyoutube.com

However, modern synthetic methods offer alternative routes for functionalization. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. nih.gov For example, if a halogen atom were introduced onto the aromatic ring of this compound, it could serve as a handle for various coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions.

The synthesis of related structures, such as vortioxetine, which contains a (2,4-dimethylphenyl)thio moiety, often involves the use of palladium-catalyzed reactions to construct the diaryl thioether core. google.comepo.org These synthetic strategies could potentially be adapted for the further functionalization of the this compound scaffold. For instance, a bromo- or iodo-substituted precursor could be used to introduce the trifluoromethylthio group, leaving the halogen available for subsequent transformations.

The selective functionalization of substituted benzenes is a well-established area of organic synthesis. For example, the oxidation of alkyl groups on a benzene ring can be achieved with strong oxidizing agents like potassium permanganate (B83412) to form carboxylic acids. youtube.com Milder conditions can selectively oxidize benzylic alcohols. youtube.com Such transformations, if applied to derivatives of this compound, could provide access to a wide array of new compounds with potentially interesting properties.

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Fluorinated Organic Molecules

The presence of both a trifluoromethylthio group and two methyl groups on the benzene (B151609) ring makes 2,4-Dimethyl(trifluoromethylthio)benzene a versatile scaffold for constructing more elaborate fluorinated compounds. The trifluoromethylthio group significantly influences the electronic properties of the aromatic ring, impacting its reactivity in subsequent chemical transformations.

The synthesis of complex molecules often involves the strategic introduction of fluorine-containing motifs to enhance properties such as metabolic stability and lipophilicity, which are crucial in medicinal chemistry and agrochemical research. nih.gov The development of methods for creating molecules with multiple contiguous stereogenic centers, including those with fluorine, is a significant area of research. nih.gov While direct examples of this compound in the synthesis of such complex molecules are not extensively documented in the provided results, its potential lies in its ability to be a starting material for further functionalization. The methyl groups can undergo various reactions, and the aromatic ring can be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions, to build more complex structures.

The broader context of organofluorine chemistry highlights the importance of building blocks like this compound. The synthesis of fluorinated compounds is a key area of development, with applications ranging from pharmaceuticals to materials science. nih.govnih.gov

Intermediates in the Synthesis of Specialty Chemicals and Materials

This compound can serve as a key intermediate in the synthesis of a variety of specialty chemicals. The unique combination of its substituents allows for tailored modifications, leading to products with specific desired properties. For instance, derivatives of this compound could find use in the production of agrochemicals, where the presence of a trifluoromethyl group is common. nih.gov

The development of materials with tailored properties is another area where intermediates like this compound are valuable. For example, 1,4-Bis(trifluoromethyl)benzene has been used as an acceptor in the design of emitters for thermally activated delayed fluorescence (TADF), which has applications in organic light-emitting diodes (OLEDs). rsc.orgmedchemexpress.comsigmaaldrich.comnist.govtcichemicals.com While a different molecule, this demonstrates the principle of using trifluoromethylated benzene derivatives in materials science. The specific substitution pattern of this compound could lead to materials with unique electronic and photophysical properties.

Conclusion and Future Research Perspectives

Synthesis and Mechanistic Understanding of 2,4-Dimethyl(trifluoromethylthio)benzene Chemistry

Currently, there are no published, dedicated synthetic routes for this compound. However, one can hypothesize potential synthetic strategies based on general methods for the trifluoromethylthiolation of arenes. A plausible approach could involve the reaction of 2,4-dimethylthiophenol with a suitable trifluoromethylating agent. Another potential route could be the cross-coupling of a 2,4-dimethylphenyl-metal species with a trifluoromethylthiolating reagent.

A significant challenge in the synthesis would be controlling the regioselectivity of the trifluoromethylthiolation on the xylene ring. The directing effects of the two methyl groups would need to be carefully considered to achieve the desired 2,4-disubstituted pattern. Mechanistic studies, which are currently absent, would be vital to understand the reaction pathways, intermediates, and transition states involved in any potential synthesis. Such studies would be instrumental in optimizing reaction conditions to achieve high yields and selectivity.

Unexplored Reaction Pathways and Synthetic Challenges

The reactivity of this compound is entirely unexplored. The interplay between the electron-donating methyl groups and the electron-withdrawing trifluoromethylthio group could lead to interesting and potentially unique chemical behavior. Investigations into its susceptibility to electrophilic and nucleophilic aromatic substitution, oxidation, and reduction are yet to be undertaken.

Key synthetic challenges that can be anticipated include:

Selective Functionalization: Developing methods for the selective modification of the benzene (B151609) ring or the trifluoromethylthio group without affecting the other functionalities.

C-H Activation: Exploring the possibility of direct C-H functionalization of the methyl groups or the aromatic ring.

Transformation of the SCF3 Group: Investigating the conversion of the trifluoromethylthio group into other valuable functional groups.

Potential for Novel Methodological Advancements in Fluorine Chemistry

The study of this compound could serve as a platform for developing new methodologies in fluorine chemistry. The unique electronic and steric environment of this molecule could be used to test the limits of existing trifluoromethylthiolation reagents and to develop new, more efficient ones.

Furthermore, understanding the properties and reactivity of this compound could provide insights into the design of more complex molecules containing the trifluoromethylthio moiety, which is a significant pharmacophore in medicinal chemistry. The development of efficient synthetic routes and the exploration of its reactivity could lead to the discovery of novel transformations that are broadly applicable in the synthesis of other fluorinated compounds.

Emerging Opportunities for Theoretical and Computational Research

The absence of experimental data on this compound makes it a fertile ground for theoretical and computational studies. Density Functional Theory (DFT) calculations could be employed to predict its structural, electronic, and spectroscopic properties.

Computational chemistry could provide valuable insights into:

Molecular Geometry and Conformation: Determining the preferred three-dimensional structure of the molecule.

Electronic Properties: Calculating the charge distribution, dipole moment, and frontier molecular orbital energies to understand its reactivity.

Reaction Mechanisms: Modeling potential synthetic pathways and predicting reaction barriers and transition states.

Spectroscopic Data: Simulating NMR, IR, and UV-Vis spectra to aid in its potential future identification and characterization.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethyl(trifluoromethylthio)benzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves electrophilic aromatic substitution or nucleophilic thiolation. For example:

- Electrophilic substitution : React 2,4-dimethylbenzene with a trifluoromethylthio (SCF₃) source (e.g., AgSCF₃ or CuSCF₃) under anhydrous conditions. Use polar aprotic solvents (DMF, DMSO) and catalysts like copper iodide to enhance reactivity .

- Nucleophilic routes : Introduce the SCF₃ group via halogen displacement using NaSCF₃ in the presence of transition metals (e.g., Pd or Cu catalysts) .

Q. Critical Parameters :

- Temperature : Reactions often require 80–120°C for 12–24 hours.

- Atmosphere : Conduct under inert gas (N₂/Ar) to prevent oxidation of intermediates.

- Yield Optimization : Purification via column chromatography (hexane/ethyl acetate) typically achieves >75% purity.

Q. How can researchers characterize this compound effectively?

Methodological Answer:

- NMR Spectroscopy : Use ¹⁹F NMR to confirm SCF₃ incorporation (δ = -40 to -45 ppm). ¹H NMR resolves methyl protons (δ = 2.3–2.6 ppm) and aromatic protons (δ = 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 224.05) and isotopic patterns for fluorine .

- X-ray Crystallography : Resolve crystal packing and substituent orientation, critical for studying steric effects .

Q. Best Practices :

- For air-sensitive intermediates, use Schlenk-line techniques.

- Cross-validate purity via HPLC with UV detection (λ = 254 nm).

Q. What factors influence the stability of this compound during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the SCF₃ group.

- Moisture : Use molecular sieves in storage containers; hydrolysis of SCF₃ can generate HF under humid conditions .

- Temperature : Stable at -20°C for >6 months; avoid repeated freeze-thaw cycles.

Q. Solubility Data :

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DCM | 120 | >95% |

| Methanol | 25 | 85% |

| Water | <1 | <50% |

Advanced Research Questions

Q. How do electronic effects of methyl and SCF₃ groups influence regioselectivity in further functionalization?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution. Methyl groups donate electron density (+I effect), while SCF₃ withdraws (-I effect), directing electrophiles to the 5-position .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to confirm regiochemistry. LC-MS monitors product distribution.

Q. Case Study :

- Nitration : 90% selectivity for 5-nitro derivative due to meta-directing SCF₃ and para-methyl activation .

Q. What mechanisms underlie the reactivity of the trifluoromethylthio group in cross-coupling reactions?

Methodological Answer:

- Transition Metal Interactions : Cu(I) or Pd(0) catalysts facilitate SCF₃ transfer via oxidative addition. In situ generation of [M-SCF₃] intermediates is critical .

- Radical Pathways : Under UV light, SCF₃ can cleave to generate •SCF₃ radicals, enabling C–H functionalization. Use EPR spectroscopy to detect radical intermediates .

Q. Data Contradiction Analysis :

- Conflict : Conflicting reports on Cu vs. Pd efficacy in Suzuki-Miyaura couplings.

- Resolution : Pd achieves higher yields for aryl halides, while Cu excels in alkyne couplings due to differing redox potentials .

Q. How can computational methods predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The SCF₃ group shows high affinity for hydrophobic pockets .

- ADMET Prediction : SwissADME estimates logP = 3.2 (high lipophilicity) and moderate blood-brain barrier permeability, suggesting CNS activity potential .

Validation : Compare in vitro assays (e.g., enzyme inhibition IC₅₀) with computational predictions to refine models .

Q. How should researchers address contradictory data in solvent effects on reaction kinetics?

Methodological Answer:

- Systematic Screening : Test solvents (aprotic vs. protic) under standardized conditions. For example:

- Polar Aprotic (DMF) : Accelerates SNAr reactions (k = 0.15 min⁻¹).

- Protic (MeOH) : Slows kinetics (k = 0.03 min⁻¹) due to H-bonding with intermediates .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to isolate solvent vs. substrate effects.

Q. Resolution Framework :

Replicate experiments with controlled moisture/oxygen levels.

Use Arrhenius plots to compare activation energies across solvents.

Q. What strategies enable selective removal of the trifluoromethylthio group for intermediate modification?

Methodological Answer:

- Reductive Cleavage : Treat with LiAlH₄ in THF to reduce SCF₃ to SH, followed by oxidation to -SO₃H .

- Radical Scavengers : Use TEMPO to trap •SCF₃ radicals, enabling controlled desulfurization .

Q. Application Example :

- Stepwise Functionalization : Remove SCF₃ to install -B(OH)₂ for Suzuki couplings, achieving >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.